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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B1684611 Get Quote

An In-depth Technical Guide to (Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor

For researchers, scientists, and drug development professionals, this document provides a

comprehensive technical overview of (Z)-SU14813, a potent, orally active, multi-targeted

receptor tyrosine kinase (RTK) inhibitor. This guide details its core properties, mechanism of

action, relevant signaling pathways, and key experimental protocols.

Core Properties of (Z)-SU14813
(Z)-SU14813, a small molecule inhibitor, demonstrates significant potential in oncology

research due to its broad-spectrum activity against several key RTKs implicated in tumor

growth, angiogenesis, and metastasis.

Property Value

CAS Number 452105-23-6

Molecular Weight 442.48 g/mol

Molecular Formula C₂₃H₂₇FN₄O₄

Primary Targets VEGFR1, VEGFR2, PDGFRβ, c-Kit, FLT3

Mechanism of Action and Signaling Pathways
(Z)-SU14813 functions by competitively binding to the ATP-binding pocket of the catalytic

domain of multiple RTKs, thereby inhibiting their phosphorylation and subsequent activation of
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downstream signaling cascades. This inhibition disrupts crucial cellular processes such as

proliferation, migration, survival, and angiogenesis. The primary signaling pathways affected by

(Z)-SU14813 are those driven by Vascular Endothelial Growth Factor Receptors (VEGFRs),

Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (c-Kit), and

FMS-like Tyrosine Kinase 3 (FLT3).[1][2]

The diagram below illustrates the inhibitory action of (Z)-SU14813 on these key signaling

pathways.
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Caption: (Z)-SU14813 inhibits multiple RTKs, blocking downstream signaling.

Quantitative Data: Inhibitory Activity
(Z)-SU14813 exhibits potent inhibitory activity against its target kinases, as demonstrated by

the following half-maximal inhibitory concentration (IC₅₀) values obtained from various assays.

Target IC₅₀ (nM) Assay Type

VEGFR1 2 Biochemical

VEGFR2 50 Biochemical

PDGFRβ 4 Biochemical

c-Kit 15 Biochemical

FLT3 - -

VEGFR2 (cellular) 5.2 Cellular Phosphorylation

PDGFRβ (cellular) 9.9 Cellular Phosphorylation

c-Kit (cellular) 11.2 Cellular Phosphorylation

Experimental Protocols
Detailed methodologies for key experiments involving (Z)-SU14813 are outlined below.

In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of (Z)-SU14813 on the kinase activity of

purified RTKs.

Methodology:

Recombinant human kinase domains (e.g., VEGFR2, PDGFRβ) are incubated with a specific

substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.

(Z)-SU14813 is added at various concentrations.
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The kinase reaction is initiated and allowed to proceed for a defined period at a controlled

temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified using

methods such as ELISA, radiometric assays (³³P-ATP), or fluorescence-based assays.

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic

curve.[1]

Cellular Receptor Phosphorylation Assay
Objective: To assess the ability of (Z)-SU14813 to inhibit ligand-induced autophosphorylation of

target RTKs in a cellular context.

Methodology:

Cells overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR2) are

cultured to sub-confluency.

Cells are serum-starved to reduce basal receptor activation.

The cells are pre-incubated with varying concentrations of (Z)-SU14813.

The specific ligand (e.g., VEGF for VEGFR2) is added to stimulate receptor

autophosphorylation.

Cell lysates are prepared, and the level of phosphorylated receptor is determined by Western

blotting using phospho-specific antibodies or by ELISA.

IC₅₀ values are determined by analyzing the concentration-dependent inhibition of receptor

phosphorylation.[1][3]

The following diagram outlines a typical workflow for a cellular phosphorylation assay.
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Caption: Workflow for a cellular receptor phosphorylation assay.

Cell Proliferation and Survival Assays
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Objective: To evaluate the effect of (Z)-SU14813 on the proliferation and survival of cells

dependent on the targeted signaling pathways.

Methodology:

Endothelial cells (e.g., HUVECs) or tumor cells expressing the target receptors are seeded in

multi-well plates.[4]

Cells are treated with a range of concentrations of (Z)-SU14813 in the presence or absence

of a specific growth factor.

After an incubation period (typically 48-72 hours), cell viability or proliferation is assessed

using assays such as MTT, MTS, or CellTiter-Glo.

The results are used to determine the GI₅₀ (concentration for 50% growth inhibition).[1]

In Vivo Xenograft Tumor Models
Objective: To assess the anti-tumor efficacy of (Z)-SU14813 in a living organism.

Methodology:

Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised

mice.

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

(Z)-SU14813 is administered orally at various doses and schedules.[1]

Tumor volume is measured regularly throughout the study.

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g.,

measuring target phosphorylation) and histological examination.

The anti-tumor activity is evaluated by comparing tumor growth in the treated groups to the

control group.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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